1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone
Description
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h1-9,16H,10-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTYCROTRDJXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring is synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Final Coupling: The benzimidazole and piperidine intermediates are coupled with a phenyl ethanone derivative under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogs in Heparanase Inhibition
Heparanase inhibitors are a key therapeutic target due to their role in cancer metastasis and inflammation. The following analogs share structural motifs with the target compound:
Key Observations :
Antimicrobial Benzoimidazole Derivatives
Benzimidazole derivatives with sulfonic acid substituents exhibit notable antimicrobial activity:
Key Observations :
Anti-Alzheimer’s and Anti-Cancer Derivatives
Benzimidazole-piperidine hybrids have been explored in neurodegenerative and cancer therapies:
Biological Activity
The compound 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This compound features a benzimidazole moiety linked to a piperidine ring, which is known for its diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.
Anticancer Activity
Research indicates that compounds containing benzimidazole and piperidine moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells and inhibit tumor growth. The specific anticancer activity of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has not been extensively documented in the literature; however, its structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.
Antimicrobial Activity
The presence of both benzimidazole and piperidine in the compound's structure suggests that it may possess antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against a range of bacteria and fungi. For example:
| Compound Type | Activity |
|---|---|
| Benzimidazole derivatives | Antibacterial |
| Piperidine derivatives | Antifungal |
In vitro studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.
CNS Activity
Piperidine derivatives are often associated with CNS effects, including anxiolytic and analgesic properties. The ability of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.
Case Studies and Research Findings
- Anticancer Evaluation : A study evaluated various benzimidazole-piperidine hybrids against different cancer cell lines, revealing that modifications to the piperidine ring significantly influenced cytotoxicity. The introduction of electron-donating groups enhanced activity, suggesting that 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone may exhibit similar trends in activity based on its substituents.
- Antimicrobial Testing : In a comparative study of piperidine derivatives, several compounds demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved bioactivity, highlighting the need for further exploration of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone in this context.
- CNS Effects : A review of piperidine derivatives noted their potential as anxiolytics in animal models. Given the structural characteristics of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone , it may also warrant investigation for similar CNS effects.
Q & A
Q. What are the common synthetic pathways for 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the benzimidazole core via condensation of 1H-benzimidazole with acetyl chloride under reflux (e.g., 2 hours in methanol) .
- Step 2 : Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) .
- Step 3 : Purification via recrystallization (methanol/water mixtures) or column chromatography. Optimization : Adjusting stoichiometry, catalyst loading (e.g., Pd for cross-coupling), and reaction time can improve yields. Monitor intermediates using TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., benzimidazole proton shifts at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme Inhibition : Heparanase inhibition assays (IC₅₀ determination via fluorogenic substrate cleavage) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., B16-BL6 melanoma), with EC₅₀ calculations .
- Target Binding : Radioligand displacement assays for receptor affinity (e.g., PDE10A inhibition using [³H]-labeled ligands) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?
- Core Modifications : Replace the piperidine moiety with tetrahydropyran to improve metabolic stability (e.g., compound 3 in PDE10A inhibitors increased brain target occupancy by 86–91%) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance enzyme binding (observed in heparanase inhibitors with IC₅₀ = 0.27 µM) .
- Bioisosteric Replacement : Substitute ethanone with urea derivatives to modulate solubility and bioavailability .
Q. What in vivo models are appropriate for assessing therapeutic efficacy, and how should dosing regimens be designed?
- Cancer Metastasis : B16-BL6 melanoma tail vein model in C57 mice (30 mg/kg i.p., 21-day endpoint; ~50% reduction in lung metastases) .
- Autoimmune Disorders : Collagen-induced arthritis models for rheumatoid arthritis (e.g., 10 mg/kg oral dosing, lymphocyte count monitoring) .
- Pharmacokinetics : Plasma concentration profiling (Cmax, Tmax) via LC-MS/MS to correlate exposure with efficacy .
Q. How can contradictions between in vitro and in vivo data be resolved?
- Bioavailability Issues : Use prodrug strategies (e.g., esterification of polar groups) to improve absorption .
- Metabolite Interference : Conduct metabolite identification (e.g., liver microsome assays) to rule out inactive/toxic derivatives .
- Species-Specific Differences : Cross-validate in humanized mouse models or primary human cell assays .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Target Engagement : Radiolabeled compound distribution studies (e.g., whole-body autoradiography) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., S1PL inhibition reducing sphingosine-1-phosphate levels) .
- Crystallography : Co-crystallization with target enzymes (e.g., heparanase) to map binding interactions .
Q. How can analytical methods be optimized for detecting trace impurities or degradation products?
- HPLC Method Development : Use gradient elution (e.g., 10–90% acetonitrile in 20 minutes) with PDA detection to resolve closely related impurities .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
